rac-cis Despropionyl Mefentanyl Maleate Salt
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Overview
Description
rac-cis Despropionyl Mefentanyl Maleate Salt: is a synthetic opioid compound that belongs to the fentanyl analog family. Fentanyl analogs are known for their potent analgesic properties and are often used in medical settings for pain management. This compound is a derivative of mefentanyl, which is itself a potent opioid analgesic. The maleate salt form enhances its stability and solubility, making it suitable for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis Despropionyl Mefentanyl Maleate Salt involves several steps, starting from basic chemical precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, a common structure in many opioid compounds.
N-alkylation: The piperidine ring undergoes N-alkylation with appropriate alkyl halides to introduce the necessary side chains.
Despropionylation: The despropionylation step involves the removal of the propionyl group from the precursor compound.
Formation of Maleate Salt: The final step involves the reaction of the despropionyl mefentanyl with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-cis Despropionyl Mefentanyl Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives can have varying pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
rac-cis Despropionyl Mefentanyl Maleate Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new opioid formulations and in forensic toxicology for the detection of fentanyl analogs in biological samples
Mechanism of Action
The mechanism of action of rac-cis Despropionyl Mefentanyl Maleate Salt involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate. This results in analgesia and sedation. The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway and the modulation of ion channels .
Comparison with Similar Compounds
rac-cis Despropionyl Mefentanyl Maleate Salt is compared with other fentanyl analogs such as:
3-Methylfentanyl: Known for its high potency, 3-Methylfentanyl is estimated to be between 400 and 6000 times stronger than morphine.
Carfentanil: One of the most potent opioids, used primarily for large animal anesthesia.
Ohmefentanyl: Another highly potent fentanyl analog with significant analgesic properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-17-16-22(14-12-18-8-4-2-5-9-18)15-13-20(17)21-19-10-6-3-7-11-19;5-3(6)1-2-4(7)8/h2-11,17,20-21H,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CMQYSLCPMIHEDB-BTJKTKAUSA-N |
Isomeric SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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